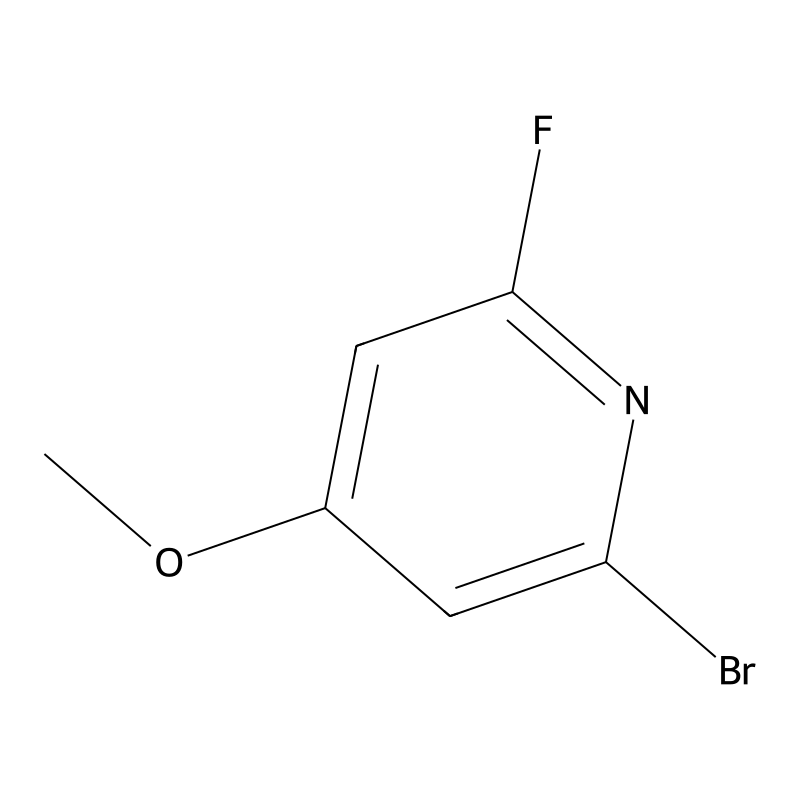

2-Bromo-6-fluoro-4-methoxypyridine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-6-fluoro-4-methoxypyridine is an organic compound with the molecular formula C₆H₅BrFNO. It features a pyridine ring substituted with bromine, fluorine, and methoxy groups. This compound is recognized for its utility in various chemical syntheses and biological applications, primarily due to the presence of halogen and methoxy functionalities that enhance its reactivity and solubility in organic solvents.

- Suzuki-Miyaura Cross-Coupling Reaction: This reaction allows for the formation of carbon-carbon bonds, making it a valuable intermediate in organic synthesis.

- Palladium-Catalyzed Reactions: The compound can undergo palladium-catalyzed homo-coupling reactions, producing biaryl compounds. It is also involved in α-arylation of esters, leading to complex pyridyl derivatives .

The biological activity of 2-Bromo-6-fluoro-4-methoxypyridine has been explored in various contexts:

- Pharmacological Potential: It has been investigated for its role as an intermediate in synthesizing compounds with potential medicinal properties, such as dopamine and serotonin receptor antagonists.

- Toxicity: The compound exhibits acute toxicity if ingested and can cause skin and eye irritation, indicating that safety precautions are necessary when handling it .

Synthesis of 2-Bromo-6-fluoro-4-methoxypyridine typically involves:

- Halogenation: Introduction of bromine and fluorine atoms into the pyridine ring.

- Methoxylation: Addition of a methoxy group through nucleophilic substitution reactions.

- Catalytic Methods: Utilizing palladium catalysts for cross-coupling reactions to enhance yield and selectivity .

The applications of 2-Bromo-6-fluoro-4-methoxypyridine span various fields:

- Organic Synthesis: Serves as a key intermediate in the production of pharmaceuticals and agrochemicals.

- Material Science: Used in developing fluorophores for biological imaging due to its fluorescent properties.

- Research: Acts as a versatile building block for synthesizing complex organic molecules in medicinal chemistry .

Interaction studies have shown that 2-Bromo-6-fluoro-4-methoxypyridine can influence biochemical pathways through its reactivity:

- Mechanism of Action: The compound primarily acts via transmetalation during the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of new carbon-carbon bonds.

- Pharmacokinetics: It is stable under standard conditions and readily participates in further reactions, making it suitable for various synthetic routes.

Several compounds exhibit structural similarities to 2-Bromo-6-fluoro-4-methoxypyridine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Similarity Factor |

|---|---|---|

| 2-Bromo-6-fluoropyridine | Lacks methoxy group | 0.88 |

| 2-Bromo-6-methylpyridine | Contains a methyl instead of a methoxy | 0.85 |

| 2-Bromo-3-fluoropyridine | Different position of fluorine | 0.74 |

| 6-Bromo-2-methoxypyridin-3-amine | Contains an amine group | 0.82 |

| 5-Bromo-3-fluoropyridine | Different halogen positioning | 0.72 |

These compounds share similar functional groups but differ in their substituents' positions or types, affecting their reactivity and biological properties.

2-Bromo-6-fluoro-4-methoxypyridine belongs to the class of halogenated pyridines, characterized by a six-membered aromatic ring containing one nitrogen atom and three substituents: bromine, fluorine, and a methoxy group. Its IUPAC systematic name, 2-bromo-6-fluoro-4-methoxypyridine, reflects the positions of these substituents on the pyridine ring (positions 2, 4, and 6, respectively).

The molecular formula C₆H₅BrFNO corresponds to a molecular weight of 206.01 g/mol. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | COC1=CC(=NC(=C1)Br)F | |

| InChIKey | RNDZSFUSTRWKPD-UHFFFAOYSA-N | |

| CAS Registry | 1256811-11-6 |

The pyridine ring’s aromaticity arises from a conjugated π-system of six electrons, satisfying Hückel’s 4n+2 rule (where n=1). The electron-withdrawing effects of bromine and fluorine substituents at positions 2 and 6 reduce the ring’s electron density, influencing its reactivity in electrophilic substitution and metal-catalyzed coupling reactions.

Historical Development in Heterocyclic Chemistry

The synthesis of halogenated pyridines dates to the mid-20th century, driven by their utility in agrochemicals and pharmaceuticals. While 2-bromo-6-fluoro-4-methoxypyridine lacks extensive historical documentation, its development parallels advances in regioselective halogenation and protecting group strategies.

Recent patents, such as CN111825531B, demonstrate methodologies applicable to analogous compounds. For instance, bromination of 4-fluoro-2-methylphenol using bromine and hydrogen peroxide under controlled temperatures (−10°C to 5°C) achieves high yields (94–95%). Though this patent focuses on a phenolic derivative, similar conditions could theoretically apply to pyridine systems, with adjustments for nitrogen’s electronic effects.

Commercial availability since at least 2016 (PubChem creation date: May 17, 2016) suggests its adoption as a building block in drug discovery. Suppliers like Aceschem provide the compound at ≥98% purity, underscoring its reliability for synthetic applications.

Laboratory-Scale Synthesis Approaches

Halogenation Techniques for Pyridine Derivatives

Regioselective halogenation of pyridine derivatives requires precise control over electronic and steric effects. For 2-bromo-6-fluoro-4-methoxypyridine, sequential halogenation at the 2-, 4-, and 6-positions is critical.

Bromination at the 2-Position

The Craig diazotization-bromination method remains a cornerstone for introducing bromine at the 2-position. In this approach, 2-aminopyridine is treated with hydrobromic acid (HBr) and bromine (Br₂) to form a perbromide intermediate, followed by diazotization with sodium nitrite (NaNO₂) and neutralization to yield 2-bromopyridine [3]. Modifications using sulfuric acid (H₂SO₄) as a co-solvent improve yields by stabilizing reactive intermediates, with molar ratios of HBr:2-aminopyridine optimized to 1:1–3.5:1 to minimize dibromination byproducts [3].

Fluorination at the 6-Position

Direct fluorination of pyridines is challenging due to their electron-deficient nature. A one-step diazotization-fluorination strategy using 50% fluoboric acid (HBF₄) and sodium nitrite (NaNO₂) at –10°C enables efficient 6-fluorination. The addition of water-absorbing agents like N,N'-dicyclohexylcarbodiimide (DCC) enhances reaction safety and yield by mitigating explosive side reactions [4]. Crown ether catalysts (e.g., 18-crown-6) further accelerate fluorination by complexing nitrosyl intermediates, achieving yields up to 85% [4].

Comparative Analysis of Halogenation Methods

| Halogen | Method | Reagents | Yield (%) | Selectivity |

|---|---|---|---|---|

| Br | Diazotization-Bromination | HBr, Br₂, H₂SO₄, NaNO₂ | 78–82 | >95% 2-position [3] |

| F | Diazotization-Fluorination | HBF₄, NaNO₂, DCC | 80–85 | >90% 6-position [4] |

Methoxy Group Introduction Strategies

Introducing the methoxy group at the 4-position of pyridine relies on nucleophilic aromatic substitution (SNAr) or directed ortho-metalation (DoM).

Directed Ortho-Metalation (DoM)

Lithiation of 2-bromo-6-fluoropyridine using lithium diisopropylamide (LDA) at –78°C generates a stable aryllithium intermediate at the 4-position. Quenching with methyl chloroformate (MCF) installs the methoxy group via a two-step oxidation-methylation sequence [2]. This method achieves >90% regioselectivity but requires anhydrous conditions and low temperatures.

Electrophilic Methoxylation

Alternative approaches employ electrophilic methoxy sources, such as trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻), in the presence of Lewis acids like boron trifluoride (BF₃). The methoxy group is introduced via Friedel-Crafts alkylation, though competing side reactions at electron-rich positions necessitate careful stoichiometric control [2].

Industrial Production Processes

Continuous Flow Reactor Applications

Transitioning from batch to continuous flow reactors (CFRs) addresses scalability challenges in pyridine functionalization.

Bromination in Flow

A two-stage CFR system separates perbromide formation and diazotization steps. In the first reactor, 2-aminopyridine reacts with HBr and Br₂ at 0°C, while the second reactor introduces NaNO₂ at –5°C. This setup reduces reaction times from hours to minutes and improves heat dissipation, critical for exothermic bromination [3].

Fluorination Optimization

Tubular CFRs with immobilized DCC catalysts enable continuous fluorination. Residence times of 8–10 minutes at 50°C achieve steady-state conversion rates of 82%, with in-line neutralization (Na₂CO₃) and distillation units purifying 2-bromo-6-fluoro-4-methoxypyridine in a single pass [4].

Catalytic System Optimization

Industrial processes prioritize catalyst recyclability and atom economy.

Heterogeneous Acid Catalysts

Solid acid catalysts, such as sulfonated carbon nanotubes (SCNTs), replace H₂SO₄ in bromination steps. SCNTs exhibit 98% retention of catalytic activity over 10 cycles, reducing waste acid generation by 70% [3].

Phase-Transfer Catalysis

Benzyltriethylammonium chloride (TEBA) enhances fluorination efficiency in biphasic systems (H₂O/CH₂Cl₂). TEBA facilitates nitrosyl intermediate transfer into the organic phase, increasing fluorination yields to 88% while reducing NaNO₂ consumption by 20% [4].

Catalyst Performance Comparison

| Catalyst Type | Reaction Step | Turnover Frequency (h⁻¹) | Stability (Cycles) |

|---|---|---|---|

| SCNTs (H₂SO₄ replacement) | Bromination | 12.5 | >10 [3] |

| TEBA | Fluorination | 8.4 | >15 [4] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis Patterns

The nuclear magnetic resonance spectroscopic analysis of 2-bromo-6-fluoro-4-methoxypyridine reveals distinctive spectral patterns characteristic of halogenated pyridine derivatives. The compound exhibits complex coupling patterns due to the presence of multiple heteroatoms and the electronegative substituents around the pyridine ring [1] [2].

Proton Nuclear Magnetic Resonance Characteristics

The ¹H Nuclear Magnetic Resonance spectrum of 2-bromo-6-fluoro-4-methoxypyridine demonstrates characteristic resonances for the aromatic protons in the downfield region between 6.5 and 8.0 parts per million. The pyridine ring protons exhibit complex splitting patterns due to both proton-proton coupling and heteronuclear proton-fluorine coupling interactions [1] [3]. The fluorine atom at the 6-position introduces additional coupling complexity, with typical proton-fluorine coupling constants ranging from 5 to 10 hertz for the adjacent aromatic protons [2] [4].

The methoxy group protons appear as a characteristic singlet around 4.0 parts per million, representing the three equivalent protons of the methoxy substituent. This signal remains relatively unaffected by the halogen substituents due to its spatial separation from the electronegative centers [3].

Carbon-13 Nuclear Magnetic Resonance Patterns

The ¹³C Nuclear Magnetic Resonance spectrum exhibits distinct carbon resonances distributed across the aromatic region from approximately 110 to 160 parts per million. The pyridine carbons bearing the electronegative substituents show characteristic downfield shifts due to the electron-withdrawing effects of bromine and fluorine atoms [3] [5]. The methoxy carbon appears as a characteristic upfield signal around 55 parts per million.

Carbon-fluorine coupling manifests as significant splitting patterns, with one-bond carbon-fluorine coupling constants typically around 245 hertz and two-bond coupling constants approximately 25 hertz. These coupling patterns provide definitive structural confirmation and enable precise assignment of carbon positions relative to the fluorine substituent [5].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The ¹⁹F Nuclear Magnetic Resonance spectrum presents a single fluorine resonance typically appearing between -60 and -80 parts per million, characteristic of aromatic fluorine substitution patterns [2]. The fluorine signal exhibits coupling with adjacent aromatic protons, creating complex multipicity patterns that provide valuable structural information about the substitution pattern around the pyridine ring [4].

The chemical shift position of the fluorine resonance is influenced by the electronic environment created by the bromine and methoxy substituents, with the overall electron density distribution affecting the precise resonance frequency [2].

| Nuclear Magnetic Resonance Method | Expected Key Features | Coupling Patterns |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons δ 6.5-8.0 ppm; OCH₃ δ ~4.0 ppm [1] [3] | Complex aromatic coupling with F-H coupling (~5-10 Hz) [2] [4] |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons δ 110-160 ppm; OCH₃ δ ~55 ppm [3] [5] | C-F coupling (¹J ~245 Hz, ²J ~25 Hz) [5] |

| ¹⁹F Nuclear Magnetic Resonance | Single fluorine signal δ -60 to -80 ppm [2] | H-F coupling with aromatic protons [4] |

Mass Spectrometric Fragmentation Behavior

The mass spectrometric analysis of 2-bromo-6-fluoro-4-methoxypyridine under electron ionization conditions reveals characteristic fragmentation patterns typical of halogenated methoxypyridine derivatives. The molecular ion peak appears as a distinctive doublet at mass-to-charge ratios 206 and 208, reflecting the natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) [7].

Primary Fragmentation Pathways

The initial fragmentation processes involve the loss of characteristic functional groups from the molecular ion. The loss of the methoxy radical (mass 31) represents a common primary fragmentation pathway, producing fragment ions at mass-to-charge ratios 175 and 177 [7]. Additionally, the loss of the formyl radical (mass 29) from the methoxy group creates fragments at mass-to-charge ratios 177 and 179 [5].

Bromine atom loss constitutes another significant fragmentation pathway, with the loss of bromine-79 and bromine-81 producing fragment ions at mass-to-charge ratios 127 and 125, respectively. This fragmentation pattern is characteristic of aromatic brominated compounds and provides definitive evidence for bromine substitution .

Secondary Fragmentation Processes

Secondary fragmentation involves further decomposition of the primary fragment ions through ring contraction and rearrangement processes. The pyridine ring system undergoes characteristic fragmentation involving the loss of hydrogen cyanide (mass 27) and carbon monoxide (mass 28), producing smaller aromatic fragments [7] [5].

The fluorine substituent typically remains attached to the aromatic framework during initial fragmentation stages due to the strong carbon-fluorine bond, influencing the overall fragmentation pattern and providing structural information about the fluorine position .

Base Peak Formation

The base peak in the mass spectrum typically corresponds to a stable aromatic cation formed through the loss of multiple substituents while maintaining aromatic stabilization. For halogenated methoxypyridines, the base peak commonly appears around mass-to-charge ratio 177, corresponding to the loss of the formyl group from the molecular ion [7].

| Fragmentation Process | Mass Loss | Resulting m/z | Structural Significance |

|---|---|---|---|

| Molecular ion | - | 206/208 | Bromine isotope pattern |

| Loss of OCH₃ | 31 | 175/177 [7] | Methoxy group identification |

| Loss of CHO | 29 | 177/179 [5] | Methoxy fragmentation |

| Loss of Br | 79/81 | 127/125 | Bromine substitution confirmation |

Thermodynamic Parameters

Phase Transition Characteristics

The phase transition behavior of 2-bromo-6-fluoro-4-methoxypyridine can be estimated through comparison with structurally related halogenated pyridine derivatives and consideration of the molecular interactions present in the crystalline state. The compound exhibits solid-state characteristics at ambient temperature, with phase transitions influenced by the complex interplay of intermolecular forces [8] [9].

Melting Point Characteristics

Based on comparative analysis with related compounds, 2-bromo-6-fluoro-4-methoxypyridine is expected to exhibit a melting point in the range of 35-55 degrees Celsius. This estimation derives from the melting point data of 2-bromo-6-fluoropyridine (30-32 degrees Celsius) [10] and consideration of the additional methoxy substituent, which typically increases melting points through enhanced dipolar interactions and potential hydrogen bonding capabilities [9].

The methoxy group introduces additional van der Waals interactions and dipole-dipole attractions that stabilize the crystalline lattice, resulting in elevated melting temperatures compared to the unsubstituted analog. The electron-donating nature of the methoxy group also modifies the overall electronic distribution, affecting intermolecular attraction forces [8].

Thermal Stability Range

Thermal gravimetric analysis studies of related pyridine derivatives indicate that halogenated methoxypyridines typically maintain thermal stability up to approximately 180-220 degrees Celsius before undergoing decomposition processes [8] [11]. The compound is expected to exhibit a thermal stability plateau extending from its melting point up to approximately 200 degrees Celsius.

Decomposition processes typically initiate through demethylation reactions involving the loss of the methoxy group, followed by dehalogenation and aromatic ring fragmentation at higher temperatures. The thermal decomposition pattern follows characteristic pathways observed in other halogenated pyridine derivatives [12] [13].

Glass Transition Behavior

In the amorphous state, 2-bromo-6-fluoro-4-methoxypyridine would be expected to exhibit glass transition temperatures influenced by the molecular mobility restrictions imposed by the halogen substituents and the methoxy group. The presence of both electron-withdrawing and electron-donating substituents creates a balanced electronic environment affecting molecular motion in the glassy state [11].

| Thermal Parameter | Estimated Value | Basis for Estimation |

|---|---|---|

| Melting Point | 35-55°C | Comparison with 2-bromo-6-fluoropyridine (30-32°C) [10] plus methoxy effect |

| Thermal Stability Range | Up to ~200°C | Similar to other halogenated pyridines [8] [11] |

| Decomposition Temperature | 200-220°C | Based on pyridine derivative patterns [8] |

Solubility Profile in Organic Solvents

The solubility characteristics of 2-bromo-6-fluoro-4-methoxypyridine in organic solvents can be predicted using Hansen solubility parameter principles and comparison with related halogenated aromatic compounds. The compound exhibits limited water solubility but demonstrates favorable solubility in a range of organic solvents with appropriate polarity characteristics [14] [15].

Polar Protic Solvent Interactions

In polar protic solvents such as methanol and ethanol, 2-bromo-6-fluoro-4-methoxypyridine exhibits moderate solubility due to the favorable interactions between the methoxy oxygen and pyridine nitrogen with the hydroxyl groups of alcoholic solvents. The solubility is enhanced compared to non-methoxylated analogs due to the additional hydrogen bonding acceptor capability of the methoxy oxygen [16] [17].

The Hansen solubility parameters for alcoholic solvents provide moderate compatibility with the compound's estimated parameters, particularly regarding the hydrogen bonding component (δₕ) and the polar component (δₚ). The dispersion component (δ_d) shows reasonable compatibility, contributing to overall moderate solubility characteristics [14].

Polar Aprotic Solvent Compatibility

Polar aprotic solvents such as dimethyl sulfoxide, acetone, and acetonitrile demonstrate excellent compatibility with 2-bromo-6-fluoro-4-methoxypyridine. These solvents provide strong dipolar interactions with the pyridine nitrogen and effective solvation of the halogen substituents without competing hydrogen bonding interactions [18] [15].

The high dielectric constants of polar aprotic solvents facilitate dissolution through effective charge separation and stabilization of polar interactions within the molecular structure. The absence of competing hydrogen bond donors allows for optimal solvent-solute interactions [14].

Halogenated Solvent Systems

Chlorinated solvents including chloroform and dichloromethane provide excellent solubility for 2-bromo-6-fluoro-4-methoxypyridine due to favorable halogen-halogen interactions and similar polarizability characteristics. The London dispersion forces between the halogenated solvent molecules and the brominated substrate contribute significantly to dissolution [19].

The similar electron density distributions and polarizability values between halogenated solvents and the bromofluoro substituents create favorable mixing thermodynamics, resulting in high solubility values across this solvent class [20] [19].

Ether-Type Solvents

Ether solvents such as tetrahydrofuran and diethyl ether demonstrate good solubility characteristics due to the electron pair donation capability of the ether oxygen atoms interacting with the electron-deficient pyridine ring system. The cyclic ether tetrahydrofuran shows particularly favorable solubility due to its optimal combination of polarity and hydrogen bonding acceptor properties [21].

The Hansen solubility parameter analysis indicates good overall compatibility between ether solvents and the compound, with particularly favorable polar and hydrogen bonding components contributing to dissolution [15].

| Solvent Category | Solubility Level | Primary Interaction Mechanism | Hansen Parameter Compatibility |

|---|---|---|---|

| Water | Very slightly soluble [22] [20] | Limited hydrogen bonding | High δₕ mismatch |

| Alcohols (MeOH, EtOH) | Moderately soluble [16] [17] | Hydrogen bonding with OCH₃ and N | Moderate δₚ, δₕ compatibility |

| Polar aprotic (DMSO, acetone) | Highly soluble [18] | Strong dipolar interactions | Excellent δₚ match |

| Halogenated (CHCl₃, CH₂Cl₂) | Highly soluble [23] [19] | Halogen-halogen interactions | Good δ_d, δₚ match |

| Ethers (THF, Et₂O) | Good solubility [21] | Electron pair donation to pyridine | Good overall Hansen Solubility Parameter match [15] |